Sodium picosulfate monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mechanism of Action in Scientific Research

- Stimulant Laxative Effect: Sodium picosulfate is converted by bacteria in the colon to picosulfate, which then stimulates the lining of the colon to increase peristalsis, the rhythmic contractions that move stool through the digestive system [].

- Secretory Effect: Picosulfate also stimulates the secretion of fluids and electrolytes into the colon, further facilitating the movement of stool [].

These mechanisms combined contribute to the laxative effect of sodium picosulfate monohydrate.

Research on Bowel Preparation

Sodium picosulfate monohydrate, often combined with other laxatives, is commonly used as a bowel preparation before colonoscopy and other procedures requiring a clean colon. Research has investigated its effectiveness in this application:

- Efficacy: Several studies have compared sodium picosulfate-based solutions to other bowel preparations, such as polyethylene glycol (PEG). These studies suggest that sodium picosulfate is as effective, and sometimes even better, at achieving adequate bowel cleansing for colonoscopy [, ].

- Patient Preference: Studies have also shown that patients generally prefer sodium picosulfate-based preparations over PEG due to their smaller volume and better taste [].

Ongoing Research Areas

While research supports the use of sodium picosulfate monohydrate in specific applications, further investigation is ongoing in other areas:

Sodium picosulfate monohydrate is a chemical compound primarily used as a stimulant laxative. It is known for its effectiveness in treating constipation and preparing the bowel for medical procedures such as colonoscopies. The compound has the chemical formula and is classified as a small molecule with a molecular weight of approximately 499.42 g/mol . Sodium picosulfate acts by stimulating colonic peristalsis, leading to increased fluid secretion in the intestines, thereby facilitating bowel movements .

DPM, the active metabolite, stimulates the colonic epithelium to secrete chloride and fluid into the lumen []. This increased fluid content within the colon softens stool and stimulates muscle contractions (peristalsis) to facilitate its passage []. The laxative effect typically occurs within 12-24 hours of administration.

Sodium picosulfate undergoes hydrolysis in the colon, catalyzed by bacterial enzymes, to form an active metabolite known as bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM). This metabolite is responsible for the laxative effects of sodium picosulfate . The hydrolysis reaction can be summarized as follows:

This transformation highlights the compound's reliance on gut microbiota for its pharmacological activity.

Sodium picosulfate exhibits significant biological activity as a laxative. It works primarily by:

- Stimulating colonic mucosa: This action enhances peristalsis, promoting bowel movements.

- Increasing fluid secretion: Sodium picosulfate inhibits the absorption of water and electrolytes in the intestines, resulting in increased fluid in the bowel .

- Metabolism and Excretion: The compound is predominantly excreted through urine, with a small percentage eliminated unchanged. The terminal half-life ranges from 7 to 7.4 hours in adults and children, respectively .

The synthesis of sodium picosulfate typically involves several steps:

- Starting Material: Bisacodyl is often used as the starting material.

- Hydrolysis Reaction: Under alkaline conditions, bisacodyl undergoes hydrolysis.

- Sulphation Reaction: The hydrolyzed product is then subjected to sulphation using chlorsulfonic acid to yield sodium picosulfate .

Sodium picosulfate monohydrate is primarily used in:

- Medical Preparations: It is included in formulations designed for bowel cleansing before colonoscopy or surgery.

- Constipation Treatment: It serves as an effective treatment for short-term constipation relief.

- Combination Formulations: Often combined with magnesium oxide and anhydrous citric acid to enhance its laxative effects .

Research indicates that sodium picosulfate may interact with other medications, particularly those affecting electrolyte balance or gastrointestinal motility. Overdosage can lead to severe electrolyte disturbances and dehydration . Specific interactions include:

- Electrolyte Disturbances: Monitoring is required when used with other laxatives or diuretics.

- Gastrointestinal Effects: Caution is advised when combined with drugs that may also stimulate gastrointestinal activity.

Sodium picosulfate shares similarities with several other compounds used for laxative purposes. Here are some notable comparisons:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Bisacodyl | Stimulates intestinal motility | Often used in combination therapies |

| Senna | Increases peristalsis via anthraquinones | Plant-derived laxative |

| Polyethylene glycol | Osmotic agent pulling water into intestines | Non-stimulant; often used for bowel prep |

| Lactulose | Osmotic laxative that ferments in the colon | Used for chronic constipation |

Uniqueness of Sodium Picosulfate

Sodium picosulfate's unique mechanism involving bacterial hydrolysis sets it apart from other stimulant laxatives, making it particularly effective for short-term use without significant risk of dependency.

Fundamental Chemical Identifiers

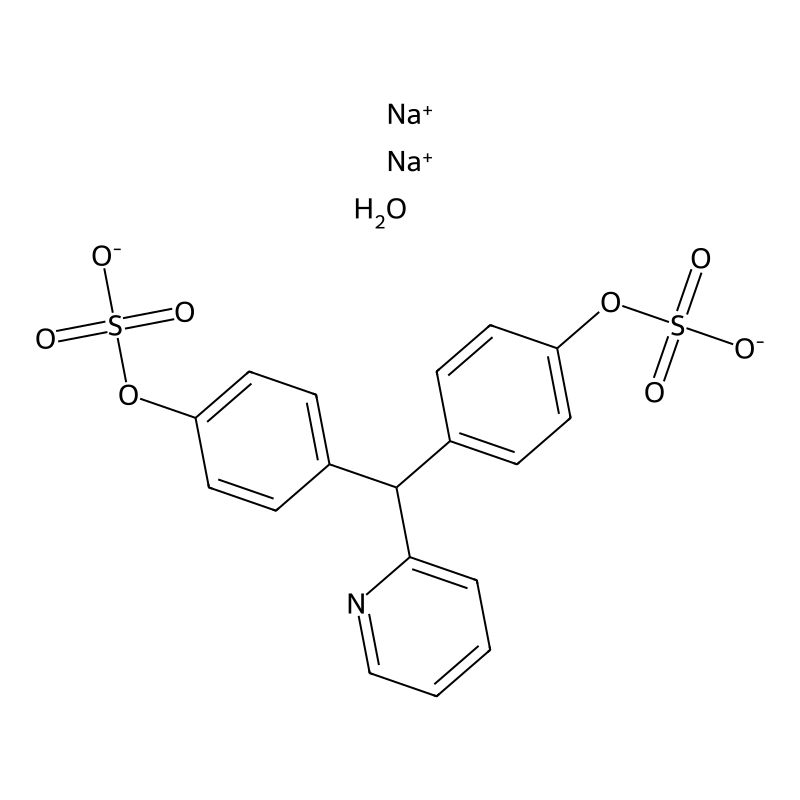

Sodium picosulfate monohydrate possesses a complex molecular structure characterized by multiple functional groups and ionic components. The compound exhibits the molecular formula C₁₈H₁₃NNa₂O₈S₂·H₂O with a molecular weight of 499.4 grams per mole. The Chemical Abstracts Service registry number for this monohydrate form is 1307301-38-7, distinguishing it from the anhydrous variant which bears the registry number 10040-45-6.

The International Union of Pure and Applied Chemistry systematic name for this compound is disodium 4-[(pyridin-2-yl)[4-(sulfonatooxy)phenyl]methyl]phenyl sulfate, reflecting its complex structure containing pyridine and phenolic components linked through sulfonate ester bonds. The compound's Simplified Molecular Input Line Entry System representation demonstrates the presence of sodium cations, sulfonate anions, and a water molecule of crystallization: [Na+].[Na+].[O-]S(=O)(=O)OC1=CC=C(C=C1)C(C1=CC=C(OS([O-])(=O)=O)C=C1)C1=CC=CC=N1.O.

Physical and Chemical Properties

The physical characteristics of sodium picosulfate monohydrate reflect its ionic nature and crystalline structure. The compound appears as a white to almost white crystalline powder with characteristic odor properties. The melting point has been determined to be 275°C with decomposition, indicating thermal instability at elevated temperatures. The compound demonstrates complete solubility in water, which is attributed to its ionic sodium salt structure and the presence of multiple polar functional groups.

Solubility studies have revealed that sodium picosulfate monohydrate exhibits variable solubility in different organic solvents. In dimethyl sulfoxide, the compound achieves solubility of 96 milligrams per milliliter, corresponding to 199.41 millimolar concentration. Ethanol shows significantly reduced solubility at 3 milligrams per milliliter, equivalent to 6.23 millimolar concentration, demonstrating the compound's preference for polar solvents. The compound's lambda maximum absorption occurs at 262 nanometers when dissolved in water, providing a characteristic spectroscopic fingerprint for analytical purposes.